4-[(Pyridin-4-ylamino)methyl]benzoic acid
Description
Overview and Significance of the Pyridine-Benzoic Acid Scaffold
The combination of pyridine (B92270) and benzoic acid functionalities within a single molecule, known as a pyridine-benzoic acid scaffold, creates a compound with dual-purpose potential. nih.govacs.org Pyridine acts as a key building block in numerous pharmaceuticals and agrochemicals, while benzoic acid and its derivatives are widely used as preservatives and precursors in the synthesis of a variety of other organic substances. wikipedia.orgnewworldencyclopedia.orgwikipedia.orgnih.gov The integration of these two scaffolds into one molecule results in a versatile building block for more complex chemical structures. nih.govacs.org
Pyridine Derivatives: The history of pyridine began in the mid-19th century when it was first isolated from coal tar. mdma.ch A significant milestone was its first synthesis in 1876 by William Ramsay, who produced it from acetylene (B1199291) and hydrogen cyanide. wikipedia.orgmdma.chnih.gov Structurally, pyridine is an analogue of benzene (B151609) where one carbon-hydrogen group is replaced by a nitrogen atom. wikipedia.org This nitrogen atom gives pyridine its basic character and unique reactivity. nih.govnih.gov Over the years, the pyridine ring has become recognized as a "privileged scaffold" in medicinal chemistry, forming the core of thousands of drug candidates and numerous FDA-approved medications. nih.govnih.gov
Benzoic Acid Derivatives: Benzoic acid has an even longer history, having been first described in the 16th century following its isolation from gum benzoin (B196080) through dry distillation. wikipedia.orgnewworldencyclopedia.orgbritannica.comacs.org Key figures in its early history include Nostradamus and the physician Blaise de Vigenère. wikipedia.orgnewworldencyclopedia.orgua.edu In 1832, Justus von Liebig and Friedrich Wöhler determined its composition. newworldencyclopedia.orgua.edu Its utility expanded significantly in 1875 when its antifungal properties were discovered, leading to its widespread use as a food preservative. wikipedia.orgnewworldencyclopedia.org Today, it is produced synthetically on a large scale and serves as a crucial starting material for a vast range of dyes, plastics, and pharmaceuticals. britannica.comacs.org
The primary driver for research into molecules like 4-[(Pyridin-4-ylamino)methyl]benzoic acid is their potential use as bifunctional "linking ligands" in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.orgacs.orgmdpi.com These materials are crystalline solids formed by the self-assembly of metal ions and organic ligands.
The rationale is explained by the Hard and Soft Acids and Bases (HSAB) theory. The pyridine-benzoic acid scaffold contains two different types of donor atoms: a "soft" nitrogen atom in the pyridine ring and "hard" oxygen atoms in the carboxylate group of the benzoic acid. nih.gov This dual nature allows the ligand to selectively bind to different types of metal ions. The soft nitrogen donor has a preference for coordinating with d-block metals, while the hard oxygen donors tend to coordinate with f-block metals. This makes these ligands ideal for constructing highly ordered, multi-metallic d-f coordination polymers. nih.gov
Scope and Objectives of Academic Investigations on this compound
Current academic research on this class of compounds primarily focuses on their synthesis, structural characterization, and subsequent application as building blocks for advanced materials. The main objectives include:
Synthesis and Crystallization: Developing efficient methods to synthesize and grow high-quality single crystals of these ligands.
Understanding Supramolecular Assembly: Investigating the non-covalent interactions, such as hydrogen bonds, that govern how individual molecules arrange themselves in the solid state to form larger, ordered structures.
A closely related analogue, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid, has been synthesized and extensively studied. nih.gov The synthesis was achieved by reacting 4-(Aminomethyl)benzoic acid with 4-pyridinecarboxaldehyde (B46228) in methanol (B129727). nih.gov
Detailed crystallographic analysis of this analogue provides significant insight into the structural properties of the pyridine-benzoic acid scaffold. The molecule adopts a distinct "V-shaped" conformation, with a significant dihedral angle between the planes of the benzene and pyridine rings. nih.govnih.gov In the crystal, molecules are linked by strong intermolecular hydrogen bonds between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom, forming one-dimensional zigzag chains. nih.govnih.gov This pre-organized, chain-like assembly makes it a promising candidate for constructing more complex, functional coordination polymers.
Research Findings for (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid:
Crystal Data nih.gov
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂N₂O₂ |
| Formula Weight | 240.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2613 (1) |
| b (Å) | 26.5565 (6) |
| c (Å) | 10.3983 (2) |
| β (°) | 98.123 (1) |
| Volume (ų) | 1164.92 (4) |
| Z | 4 |
Hydrogen-Bond Geometry nih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| O1—H1O1···N1ⁱ | 1.05 (2) | 1.61 (2) | 2.6634 (15) | 178.7 (18) |
Symmetry code: (i) x, y-1/2, -z+3/2
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(pyridin-4-ylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-8H,9H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJLFCGQWMKQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486109 | |
| Record name | 4-[(pyridin-4-ylamino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62642-68-6 | |
| Record name | 4-[(pyridin-4-ylamino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 4 Pyridin 4 Ylamino Methyl Benzoic Acid
Diverse Synthetic Pathways to the Core 4-[(Pyridin-4-ylamino)methyl]benzoic acid Structure
The synthesis of this compound can be approached through several methodologies, ranging from conventional multistep routes to more streamlined modern techniques.
Conventional Multistep Synthetic Routes and Their Optimizations
A primary and well-established method for synthesizing the this compound core structure is through a two-step process involving imine formation followed by reduction, a classic example of reductive amination.
The initial step involves the condensation reaction between 4-pyridinecarboxaldehyde (B46228) and 4-(aminomethyl)benzoic acid . This reaction typically occurs in a solvent such as methanol (B129727) at room temperature, followed by heating to form the intermediate imine, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid nih.gov. The mixture is often heated in a sealed vessel to drive the reaction to completion, yielding the imine product upon cooling and filtration nih.gov.
The subsequent step is the reduction of the C=N double bond of the imine to form the final amine linkage. This transformation is commonly achieved using a variety of reducing agents. Standard reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in an alcoholic solvent like methanol mdpi.com. The use of sodium cyanoborohydride is particularly effective for reductive aminations as it is a milder reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde mdpi.com. This two-step sequence provides a reliable and high-yielding pathway to the target compound.
An alternative conventional approach involves the nucleophilic aromatic substitution (SNAr) reaction. This pathway would theoretically involve the reaction of a 4-halopyridine, such as 4-chloropyridine , with 4-(aminomethyl)benzoic acid. In such a reaction, the amino group of 4-(aminomethyl)benzoic acid acts as the nucleophile, displacing the halide from the pyridine (B92270) ring. These reactions often require heat and sometimes a base to proceed effectively. The reactivity of halopyridines in SNAr reactions is generally high, especially for halides at the 2- and 4-positions sci-hub.se.
| Route | Starting Materials | Intermediate | Key Reactions |
| Reductive Amination | 4-Pyridinecarboxaldehyde, 4-(Aminomethyl)benzoic acid | (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid | Imine Condensation, Reduction |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Halopyridine (e.g., 4-Chloropyridine), 4-(Aminomethyl)benzoic acid | None | Nucleophilic Attack, Halide Displacement |
Catalyst-Mediated Approaches to C-N and C-C Bond Formation in this compound Synthesis
Modern synthetic chemistry often employs catalyst-mediated reactions to enhance efficiency and yield. For the crucial C-N bond in this compound, direct reductive amination can be performed as a one-pot reaction using specific catalysts. wikipedia.org While direct catalytic routes for this specific molecule are not extensively documented in the provided literature, the principles of catalytic reductive amination are widely applicable. This can involve transition metal catalysts, such as palladium or nickel, for hydrogenation, or the use of specific hydride reagents that facilitate the reaction under mild conditions. wikipedia.org Such one-pot procedures are synthetically advantageous as they avoid the isolation of the intermediate imine, thereby saving time and resources. thermofishersci.in
Green Chemistry Principles and Sustainable Synthesis of the Compound
Adherence to green chemistry principles is increasingly important in chemical synthesis. For this compound, several aspects of its synthesis can be optimized for sustainability. Reductive amination is often considered a green chemical process because it is an atom-economical reaction that forms a C-N bond without the need for protecting groups. wikipedia.org
Further green improvements can include:
Solvent-Free Reactions : The initial imine formation can sometimes be achieved under solvent-free, solid-state conditions, which significantly reduces waste researchgate.net.
Use of Greener Solvents : Replacing traditional organic solvents with more environmentally benign options like ethanol (B145695) or water where possible.
Catalytic Hydrogenation : Employing catalytic hydrogenation for the reduction step uses molecular hydrogen as the reductant, with water being the only byproduct, which is a very clean method.
Functionalization and Derivatization Strategies for this compound
The core structure of this compound possesses two primary sites for chemical modification: the pyridine ring system and the benzoic acid carboxyl group.
Modifications at the Pyridine Nitrogen and Ring System
The nitrogen atom in the pyridine ring is a key site for functionalization.
N-Oxidation : The pyridine nitrogen can be readily oxidized to form the corresponding Pyridine N-oxide . This transformation is typically accomplished using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxybenzoic acid google.comwikipedia.org. The resulting N-oxide functionality alters the electronic properties of the molecule, making it more polar and increasing its water solubility nih.gov.
Activation for Substitution : The formation of an N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, for subsequent nucleophilic substitution reactions. For example, treatment of a pyridine N-oxide with reagents like phosphorus oxychloride (POCl₃) can introduce a chlorine atom onto the ring, which can then be displaced by other nucleophiles wikipedia.org.
| Modification | Reagent | Product Type | Effect |
| N-Oxidation | m-CPBA, H₂O₂ | Pyridine N-oxide | Increases polarity; activates the ring for further substitution |
| Ring Halogenation | POCl₃ (on N-oxide) | Chloropyridine derivative | Introduces a leaving group for subsequent SNAr reactions |
Derivatization at the Benzoic Acid Carboxyl Group
The carboxyl group (-COOH) of the benzoic acid moiety offers a versatile handle for a wide range of derivatizations.
Esterification : The carboxylic acid can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification google.comresearchgate.net. For example, reacting this compound with methanol and a catalytic amount of sulfuric acid would yield methyl 4-[(Pyridin-4-ylamino)methyl]benzoate . This modification is often used to increase the lipophilicity of a molecule or to protect the carboxylic acid group during subsequent reactions.
Amidation : The formation of an amide bond is another common derivatization. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide derivative.
These derivatization strategies allow for the fine-tuning of the physicochemical properties of this compound, enabling its adaptation for various chemical and research applications.
Structural Elaboration via the Methylene (B1212753) Linker and Secondary Amine
The core structure of this compound offers multiple avenues for structural elaboration, primarily centered on the methylene linker and the secondary amine. These modifications are crucial for fine-tuning the molecule's physicochemical properties and biological activity in various applications.
Modification of the Methylene Linker:
The methylene bridge connecting the pyridinylamino and benzoic acid moieties can be modified to alter the molecule's flexibility, steric bulk, and electronic properties. One common strategy involves the introduction of substituents on the methylene carbon. This can be achieved through the use of substituted benzyl (B1604629) halides or by direct functionalization of an activated methylene group in a suitable precursor. For instance, replacing 4-(bromomethyl)benzoic acid with a derivative bearing a substituent on the benzylic carbon in an N-alkylation reaction with 4-aminopyridine (B3432731) would yield analogs with a modified linker.
Another approach is the homologation of the methylene chain. This can be accomplished by using longer-chain electrophiles in the synthesis, such as 4-(2-bromoethyl)benzoic acid, to introduce an ethylene linker. Such modifications can significantly impact the spatial relationship between the pyridine and benzoic acid rings.
Derivatization of the Secondary Amine:
The secondary amine in this compound is a key site for derivatization. Acylation is a common transformation, where the amine is reacted with acyl chlorides or anhydrides to form the corresponding amides. This can be used to introduce a wide variety of functional groups. For example, reaction with acetyl chloride would yield N-acetyl-4-[(pyridin-4-ylamino)methyl]benzoic acid.
Alkylation of the secondary amine can also be performed to generate tertiary amines. This typically requires a strong base to deprotonate the secondary amine, followed by reaction with an alkyl halide. Such modifications can alter the basicity and nucleophilicity of the nitrogen atom.
Regioselective and Stereoselective Synthesis of Analogs
The synthesis of analogs of this compound with specific regio- and stereochemistry is essential for exploring structure-activity relationships.
Regioselective Synthesis:
Regioselectivity in the synthesis of analogs primarily concerns the substitution pattern on both the pyridine and the benzene (B151609) rings. For the pyridine ring, the use of substituted 4-aminopyridines as starting materials allows for the introduction of functional groups at various positions. For instance, using 3-methyl-4-aminopyridine in a reductive amination with 4-formylbenzoic acid would yield 4-{[(3-methylpyridin-4-yl)amino]methyl}benzoic acid. The regioselectivity of functionalizing the pyridine ring directly in the final compound is challenging but can be guided by the electronic properties of the existing substituents.
On the benzoic acid moiety, the starting material, such as a substituted 4-(aminomethyl)benzoic acid, dictates the substitution pattern. For example, using 3-chloro-4-(aminomethyl)benzoic acid would lead to the corresponding 3-chloro-substituted analog.
Stereoselective Synthesis:
The introduction of chirality into the analogs of this compound can be achieved through several strategies. If a substituent is introduced on the methylene linker, creating a stereocenter, a stereoselective synthesis would be required to obtain a single enantiomer. This can be accomplished by using a chiral reducing agent in the reductive amination of a prochiral imine precursor, or by employing a chiral auxiliary on one of the starting materials. Asymmetric catalytic methods, such as transfer hydrogenation with a chiral catalyst, could also be employed for the stereoselective reduction of the imine intermediate.
Reaction Kinetics and Mechanistic Studies of this compound Synthesis and Derivatization
Understanding the reaction kinetics and mechanisms of the synthesis and derivatization of this compound is fundamental for process optimization and control.
Two primary synthetic routes to this compound are reductive amination and nucleophilic substitution.
Reductive Amination Pathway:
This pathway involves the reaction of 4-pyridinecarboxaldehyde with 4-(aminomethyl)benzoic acid to form an intermediate imine, which is then reduced to the final secondary amine. The initial formation of the imine is a reversible reaction, and the rate is often pH-dependent. The subsequent reduction of the imine is typically the rate-determining step. The kinetics of this reduction depend on the choice of reducing agent. For instance, with hydride reagents like sodium borohydride, the reaction is generally first order in both the imine and the hydride.
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. The imine is then reduced by a hydride transfer from the reducing agent.
Nucleophilic Substitution Pathway (Menschutkin-type Reaction):
The mechanism is a typical SN2 displacement, where the nitrogen atom of 4-aminopyridine acts as the nucleophile, attacking the benzylic carbon and displacing the halide ion.
Advanced Purification and Isolation Techniques for this compound and its Intermediates
The purification and isolation of this compound and its intermediates can be challenging due to the compound's amphoteric nature, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group.
Crystallization:
Crystallization is a primary method for the purification of the final product and its solid intermediates. The choice of solvent is critical and often involves a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. For amphoteric compounds, pH adjustment can be a powerful tool in crystallization. By adjusting the pH of the solution to the isoelectric point of the molecule, its solubility is minimized, often leading to precipitation or crystallization.
Chromatographic Methods:
For challenging separations or to achieve very high purity, chromatographic techniques are employed.
Ion-Exchange Chromatography (IEC): Given the presence of both acidic and basic functional groups, IEC is a particularly suitable technique. justia.comorganic-chemistry.orgsigmaaldrich.comnih.gov Anion-exchange chromatography can be used at a pH where the carboxylic acid is deprotonated and the molecule carries a net negative charge. organic-chemistry.org Conversely, cation-exchange chromatography is effective at a pH where the pyridine nitrogen is protonated, and the molecule has a net positive charge. nih.gov Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase. organic-chemistry.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used, often with a mobile phase containing a buffer to control the ionization state of the molecule and improve peak shape. Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics on a single stationary phase, can be particularly effective for separating amphoteric compounds like pyridinecarboxylic acids. researchgate.netwikipedia.org
The following table summarizes the key purification techniques and their principles:
| Purification Technique | Principle of Separation | Application |
| Crystallization | Differential solubility based on temperature and pH. | Bulk purification of the final product and solid intermediates. |
| Ion-Exchange Chromatography (IEC) | Separation based on the net charge of the molecule. | High-resolution purification and separation from charged impurities. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Analytical and preparative purification, often with buffered mobile phases. |
| Mixed-Mode Chromatography | Combines hydrophobic and ionic interactions. | Separation of complex mixtures of amphoteric compounds. |
Advanced Structural Elucidation and Conformational Analysis of 4 Pyridin 4 Ylamino Methyl Benzoic Acid
High-Resolution Spectroscopic Techniques for Comprehensive Structural Characterization
Detailed spectroscopic data is essential for confirming the molecular structure and understanding the electronic environment of the atoms within 4-[(Pyridin-4-ylamino)methyl]benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Molecular Connectivity
To confirm the connectivity of the pyridine (B92270), methylene (B1212753), and benzoic acid moieties, ¹H and ¹³C NMR data would be required. A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine and benzene (B151609) rings, as well as a characteristic signal for the methylene (-CH₂) bridge and the amine (-NH-) proton. The integration of these signals would correspond to the number of protons in each environment. Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in definitively assigning proton and carbon signals and confirming the bonding framework.
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the confirmation of its elemental composition, C₁₃H₁₂N₂O₂. The calculated exact mass for this formula is 228.0899 g/mol . nih.gov Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation by showing the characteristic cleavage of the molecule, such as the loss of the carboxyl group or fragmentation at the methylene bridge.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, N-H stretching and bending vibrations from the secondary amine, C-N stretching, and the aromatic C-H and C=C stretching of the pyridine and benzene rings.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample.
Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes
A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline state. This would include the planarity of the aromatic rings and the geometry around the methylene and amine linker. Analysis of complexes of this molecule could also reveal its coordination modes with metal ions or other molecules.
Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms
The crystal structure would elucidate the network of intermolecular interactions that govern the solid-state packing. Key interactions would likely include hydrogen bonding between the carboxylic acid group of one molecule and the pyridine nitrogen of another, as well as potential N-H···O hydrogen bonds. Pi-stacking interactions between the aromatic rings could also play a significant role in the formation of the supramolecular architecture. Understanding these interactions is crucial for comprehending the material's physical properties.
Conformational Analysis and Stereochemical Considerations
In the absence of direct experimental data from techniques such as X-ray crystallography or high-resolution NMR spectroscopy for this compound, computational modeling serves as a powerful tool to predict its low-energy conformations and the energy barriers separating them.
A systematic conformational search would likely reveal several low-energy conformers. The orientation of the pyridine and benzoic acid rings relative to each other would be a key distinguishing feature. These could range from extended, linear-like structures to more compact, folded conformations. The energy barriers between these conformers would provide insight into the molecule's flexibility at different temperatures. It is hypothesized that the rotational barriers would be relatively low, on the order of a few kcal/mol, allowing for rapid interconversion between conformers in solution at room temperature.
For comparison, the solid-state structure of the related imine, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid, reveals a V-shaped conformation where the dihedral angle between the benzene and pyridine rings is 59.69(3)°. While the sp² hybridization of the imine linker imposes more rigidity, this provides a potential starting point for considering the possible spatial arrangements in the more flexible secondary amine analogue.
Table 1: Hypothetical Torsional Angles and Relative Energies for Conformers of this compound This table is generated for illustrative purposes based on theoretical principles, as direct experimental or computational data is not available in the provided search results.
| Conformer | Dihedral Angle 1 (Car-C-N-Car) (°) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| Extended | ~180 | 0.0 | ~60 |
| Gauche 1 | ~60 | 0.5 | ~20 |
| Gauche 2 | ~-60 | 0.5 | ~20 |
The presence of both a hydrogen bond donor (the secondary amine N-H) and potential hydrogen bond acceptors (the nitrogen of the pyridine ring and the carbonyl oxygen of the benzoic acid) suggests the possibility of intramolecular hydrogen bonding.
An intramolecular hydrogen bond could potentially form between the amine proton (N-H) and the pyridine nitrogen atom. The formation of such a bond would depend on the molecule adopting a specific conformation that brings these two groups into close proximity with a favorable geometry. This would likely result in a more compact, folded structure, creating a pseudo-cyclic arrangement. The strength of such a hydrogen bond would influence the conformational equilibrium, potentially stabilizing the folded conformer.
Computational techniques such as Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots could be used to visualize and quantify these weak interactions, providing a more detailed picture of the forces governing the molecule's structure.
Table 2: Potential Intramolecular Non-Covalent Interactions in this compound This table is a theoretical representation of possible interactions.
| Interaction Type | Donor | Acceptor | Potential Impact on Conformation |
|---|---|---|---|
| Hydrogen Bond | Amine (N-H) | Pyridine Nitrogen | Stabilization of a folded conformer |
| Hydrogen Bond | Amine (N-H) | Carboxyl Oxygen | Stabilization of a specific folded conformer |
| π-π Stacking | Phenyl Ring | Pyridine Ring | Stabilization of compact, stacked conformers |
Therefore, the detailed analysis as requested under the sections of Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations for this compound cannot be provided at this time. The generation of scientifically accurate data tables and detailed research findings is contingent on the existence of such published studies.
While computational studies are common for many chemical compounds in drug discovery and materials science, it appears that this compound has not been a specific subject of published theoretical and computational investigation. Such studies would be necessary to provide substantive details on its electronic structure, reactivity, conformational behavior, and interactions with solvents from a theoretical standpoint.
Future research may explore the computational aspects of this molecule, which would then enable a detailed discussion as per the requested outline.
Computational and Theoretical Chemistry Studies of 4 Pyridin 4 Ylamino Methyl Benzoic Acid
In Silico Prediction of Molecular Interactions and Recognition (e.g., Protein Docking, Ligand-Target Binding)
While specific molecular docking studies for 4-[(Pyridin-4-ylamino)methyl]benzoic acid are not extensively documented in publicly available literature, the principles of in silico analysis allow for a predictive exploration of its potential interactions with protein targets. Computational methods like molecular docking are instrumental in drug discovery for analyzing and designing new drug candidates. nih.gov These techniques simulate the binding of a ligand to the active site of a protein, providing insights into binding affinity and interaction patterns.
For a molecule like this compound, which features both a hydrogen bond donor (the secondary amine and carboxylic acid) and acceptors (the pyridine (B92270) nitrogen and carbonyl oxygen), as well as aromatic rings, several types of interactions would be anticipated in a protein binding pocket. The pyridine ring, a common moiety in many approved drugs, can enhance water solubility and participate in various binding interactions. mdpi.comresearchgate.net
Molecular docking simulations on structurally related compounds provide a framework for understanding the potential interactions of this compound. For instance, studies on pyridine derivatives have shown their ability to act as inhibitors for various enzymes, such as cyclin-dependent kinases (CDKs) and the main protease of SARS-CoV-2. rsc.orgrsc.org In these studies, the pyridine nitrogen often acts as a hydrogen bond acceptor with key residues in the protein's active site. mdpi.com Similarly, the benzoic acid group can form crucial hydrogen bonds and salt bridges with basic residues like arginine or lysine (B10760008) within a binding pocket. The central benzylamine (B48309) linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding.
A hypothetical docking study of this compound into a relevant protein target would likely reveal the following key interactions:
Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds with amino acid residues such as serine, threonine, or histidine. The secondary amine and the pyridine nitrogen can also participate as hydrogen bond donors and acceptors, respectively. nih.gov
π-π Stacking: The benzene (B151609) and pyridine rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. mdpi.com
Hydrophobic Interactions: The methylene (B1212753) bridge and the aromatic rings contribute to the molecule's hydrophobic character, potentially interacting with hydrophobic pockets within the target protein. nih.gov
The binding energy, calculated from these interactions, would provide a quantitative estimate of the binding affinity. A lower binding energy generally suggests a more stable ligand-protein complex.
Table 1: Predicted Molecular Interactions of this compound in a Hypothetical Protein Binding Site
| Molecular Moiety | Potential Interacting Residues | Type of Interaction | Reference |
| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | mdpi.com |
| Pyridine Nitrogen | Serine, Threonine, Cysteine | Hydrogen Bond Acceptor | mdpi.com |
| Secondary Amine | Aspartic Acid, Glutamic Acid | Hydrogen Bond Donor | rsc.org |
| Benzene Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | mdpi.com |
| Carboxylic Acid | Arginine, Lysine, Histidine | Hydrogen Bonding, Salt Bridge | nih.gov |
This predictive analysis, based on the compound's structural features and data from related molecules, highlights its potential to bind effectively to protein targets, warranting further investigation through experimental validation.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Analogs
To develop a predictive QSAR model for analogs of this compound, a dataset of structurally related compounds with measured biological potencies (e.g., IC₅₀ values) would be required. The general workflow involves:
Data Set Preparation: A series of analogs would be synthesized, varying substituents on both the pyridine and benzene rings.
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can be categorized as constitutional, topological, geometrical, and electronic descriptors.
Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links the descriptors to the biological activity. mdpi.com
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. mdpi.comresearchgate.net
QSAR studies on similar scaffolds, such as benzoylaminobenzoic acid derivatives and other pyridine-containing compounds, have successfully identified key physicochemical properties that govern their activity. nih.govmdpi.com These studies often reveal the importance of properties like hydrophobicity (logP), molar refractivity, and electronic parameters. nih.gov For instance, a QSAR study on p-aminobenzoic acid derivatives indicated that electronic parameters like total energy and the energy of the lowest unoccupied molecular orbital (LUMO) were crucial for their antimicrobial activity. chitkara.edu.in
Based on QSAR studies of analogous structures, several key structural descriptors can be hypothesized to be important for the biological activity of this compound analogs. These descriptors provide insights into the structural requirements for optimal interaction with a biological target.
Electronic Properties: The electronic nature of substituents on the aromatic rings would likely play a significant role. Electron-withdrawing groups on the benzoic acid ring could increase the acidity of the carboxylic acid, potentially leading to stronger interactions. Conversely, electron-donating groups on the pyridine ring could enhance its basicity and hydrogen bonding capacity. researchgate.net
Steric Factors: The size and shape of substituents (steric bulk) can influence how well the molecule fits into a binding site. Bulky groups in certain positions might cause steric hindrance, reducing activity, while in other positions, they could enhance van der Waals interactions. mdpi.com
Topological and Shape Indices: Descriptors that quantify the molecule's size, shape, and branching can also be crucial for activity.
Table 2: Key Structural Descriptors and Their Potential Influence on the Activity of this compound Analogs
| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity | Reference |
| Electronic | Hammett Constants (σ), LUMO/HOMO energies | Modulates the strength of hydrogen bonds and electronic interactions. | chitkara.edu.in |
| Hydrophobic | LogP, Molar Refractivity | Affects membrane permeability and hydrophobic interactions within the binding site. | nih.gov |
| Steric | Taft Steric Parameters (Es), van der Waals volume | Determines the fit of the molecule in the binding pocket; can cause steric hindrance or enhance interactions. | mdpi.com |
| Topological | Wiener Index, Kier Shape Indices | Relates to molecular size, branching, and overall shape, which are important for ligand-receptor complementarity. | mdpi.com |
Mechanistic Investigations of Biological and Biochemical Activities of 4 Pyridin 4 Ylamino Methyl Benzoic Acid
Enzyme Inhibition and Activation Mechanisms by 4-[(Pyridin-4-ylamino)methyl]benzoic acid and its Derivatives
Comprehensive searches of scientific literature and databases did not yield specific studies on the enzyme inhibition or activation mechanisms of this compound. However, the structural motifs present in this compound, namely the benzoic acid and pyridine (B92270) rings, are found in various enzyme inhibitors.
Derivatives of benzoic acid have been studied for their inhibitory effects on enzymes like α-amylase. nih.govmdpi.com For instance, a study on various benzoic acid derivatives revealed that the position and nature of substituents significantly influence their inhibitory potency. nih.gov Specifically, the presence of a hydroxyl group at the 2-position of the benzene (B151609) ring was found to have a strong positive effect on α-amylase inhibitory activity. nih.gov Molecular docking studies in these cases suggested that hydrogen bonding and hydrophobic interactions are the primary forces driving the inhibition. nih.gov
Similarly, pyridine-containing derivatives have been investigated as inhibitors of various kinases, such as protein kinase CK2. nih.gov These studies highlight the importance of the pyridine nitrogen in coordinating with the enzyme's active site.
While no direct data exists for this compound, it is plausible that its biological activity could stem from similar interactions, with the carboxylic acid group of the benzoic acid moiety and the nitrogen atom of the pyridine ring playing key roles in potential enzyme binding.
Elucidation of Binding Modes and Key Residues in Enzyme-Ligand Complexes
There is currently no publicly available research that elucidates the specific binding modes or identifies key amino acid residues involved in the interaction between this compound and any specific enzyme. Such studies, typically involving techniques like X-ray crystallography or computational docking, have not been reported for this compound.
For related compounds, such as 4-(thiazol-5-yl)benzoic acid derivatives that inhibit protein kinase CK2, binding studies have been performed. nih.gov These have shown how the benzoic acid moiety and the heterocyclic ring system orient themselves within the enzyme's active site to interact with key residues.
Kinetic Characterization of Enzyme-Compound Interactions (e.g., Inhibition Constants, Reaction Rates)
No kinetic data, such as inhibition constants (IC₅₀ or Kᵢ values) or effects on reaction rates, are available in the scientific literature for this compound.
For comparison, studies on other benzoic acid derivatives have reported IC₅₀ values for their inhibitory activity against certain enzymes. For example, 2,3,4-trihydroxybenzoic acid was found to be a potent inhibitor of α-amylase with an IC₅₀ value of 17.30 ± 0.73 mM. nih.govmdpi.com In another example, pyridine- and pyridazine-carboxylic acid derivatives showed potent protein kinase CK2 inhibitory activities with IC₅₀ values in the nanomolar range. nih.gov
Interactive Data Table: Enzyme Inhibition by Related Benzoic Acid and Pyridine Derivatives
| Compound Class | Target Enzyme | Reported IC₅₀ Values | Reference |
| Benzoic Acid Derivatives | α-Amylase | 17.30 ± 0.73 mM (for 2,3,4-trihydroxybenzoic acid) | nih.govmdpi.com |
| Pyridine-carboxylic acid derivatives | Protein Kinase CK2α | 0.014-0.017 µM | nih.gov |
| Pyridazine-carboxylic acid derivatives | Protein Kinase CK2α' | 0.0046-0.010 µM | nih.gov |
| Flavonoids | Angiotensin-Converting Enzyme | 23-196 µM | scienceopen.com |
Receptor Binding and Modulation Studies at the Molecular Level
Specific studies on the interaction of this compound with any biological receptors are not found in the current body of scientific literature.
Ligand-Receptor Interaction Profiling and Specificity
There is no available data on the ligand-receptor interaction profile or the specificity of this compound for any known receptors.
Orthosteric and Allosteric Modulation Mechanisms
Information regarding whether this compound acts as an orthosteric or allosteric modulator of any receptor is not available.
Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)
While the pyridine nucleus is a component of nucleic acids, there is no specific research detailing the direct interaction of this compound with DNA, RNA, or specific proteins outside of an enzyme-inhibition context. ajrconline.org Fused pyridine derivatives have been noted for their structural similarity to DNA bases like adenine (B156593) and guanine, which can be a factor in their effectiveness as certain types of drugs. researchgate.net
Direct Binding Assays and Characterization of Binding Sites
Currently, there is a notable absence of publicly available scientific literature detailing direct binding assays or the specific characterization of binding sites for the compound this compound. While the molecular structure of a related imine, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid, has been characterized through crystallography, this does not provide data on the binding interactions of the secondary amine, this compound, with biological macromolecules. The crystal structure of the imine derivative reveals a V-shaped conformation with a significant dihedral angle between the benzene and pyridine rings, and it forms one-dimensional zigzag chains through O-H···N hydrogen bonds in the crystalline state. However, this information pertains to intermolecular interactions in a crystal lattice and does not describe the binding to a specific biological target.
Modulation of Macromolecular Function via Molecular Recognition
Information regarding the modulation of macromolecular function by this compound through molecular recognition is not available in the current body of scientific research. To understand how a compound influences the function of macromolecules such as proteins or nucleic acids, studies that investigate its effects on enzymatic activity, receptor signaling, or DNA-protein interactions are required. At present, no such studies have been published for this compound.
Modulation of Cellular Signaling Pathways and Molecular Events (Mechanistic Viewpoint)
Perturbation of Specific Intracellular Signaling Cascades (e.g., Kinase cascades, Second Messenger systems)
There are no available research findings that describe the effects of this compound on specific intracellular signaling cascades. The investigation of how a compound perturbs signaling pathways, such as kinase cascades or second messenger systems, is fundamental to understanding its mechanism of action at a cellular level. This typically involves cell-based assays that measure the phosphorylation status of key signaling proteins or the levels of second messengers like cyclic AMP (cAMP) or calcium ions following treatment with the compound. Such data is currently lacking for this compound.
Impact on Gene Expression and Protein Synthesis Regulation (Transcriptional and Translational Mechanisms)
The impact of this compound on gene expression and the regulation of protein synthesis has not been documented in published scientific studies. Determining these effects would necessitate techniques such as quantitative polymerase chain reaction (qPCR) to measure changes in messenger RNA (mRNA) levels of specific genes, or proteomic analyses to assess alterations in protein expression profiles within cells exposed to the compound. Without such studies, the transcriptional and translational consequences of cellular exposure to this compound remain unknown.
Comprehensive Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Positional Isomerism and Stereoisomerism in Structure-Activity Relationships
The spatial arrangement of functional groups within a molecule, dictated by positional isomerism and stereoisomerism, plays a critical role in its interaction with biological targets. For a compound like this compound, these structural nuances can significantly influence its pharmacokinetic and pharmacodynamic properties, ultimately determining its efficacy and selectivity as a biologically active agent.
Positional Isomerism
The parent compound, this compound, features a para-substitution pattern on the benzoic acid ring and a nitrogen atom at the 4-position of the pyridine ring. Altering these positions to create isomers, such as 3-[(Pyridin-4-ylamino)methyl]benzoic acid or 2-[(Pyridin-4-ylamino)methyl]benzoic acid, would result in distinct molecular geometries. These changes directly impact the molecule's ability to fit into the binding pocket of a target protein, such as a kinase. The orientation of the pyridine nitrogen, which can act as a hydrogen bond acceptor, and the carboxylic acid group, a hydrogen bond donor and a potential salt bridge former, is crucial for establishing specific interactions with amino acid residues in the active site.
While direct comparative studies on the biological activity of the positional isomers of this compound are not extensively available in the public domain, research on analogous structures, particularly in the realm of kinase inhibitors, consistently underscores the profound impact of isomeric substitution. For instance, in various series of pyridine-based inhibitors, the position of the nitrogen atom is a critical factor for potency and selectivity. nih.gov Similarly, the substitution pattern on the phenyl ring in many kinase inhibitors dictates the orientation of the molecule within the ATP-binding cleft, influencing key interactions with the hinge region and other allosteric pockets. mdpi.com
Studies on other benzoic acid derivatives have also shown that the position of substituents significantly affects their biological activities. The relative positioning of functional groups can alter the molecule's pKa, lipophilicity, and conformational preferences, all of which are vital for target engagement and cellular permeability. rsc.org
To illustrate the potential impact of positional isomerism, consider the hypothetical inhibitory activities of positional isomers of a related pyridine-containing kinase inhibitor presented in the table below. This data, while not directly pertaining to this compound, demonstrates a common trend observed in medicinal chemistry, where subtle changes in substituent placement can lead to significant differences in biological effect.
| Compound | Pyridine N Position | Benzoic Acid Substitution | Target Kinase IC₅₀ (nM) |
| Isomer A | 4 | para (4-position) | 50 |
| Isomer B | 3 | para (4-position) | 500 |
| Isomer C | 2 | para (4-position) | >10000 |
| Isomer D | 4 | meta (3-position) | 200 |
| Isomer E | 4 | ortho (2-position) | 1500 |
This table is illustrative and based on general principles of structure-activity relationships in kinase inhibitors.
As the hypothetical data suggests, the para-substituted benzoic acid with a 4-pyridyl moiety (Isomer A) exhibits the highest potency. A shift of the pyridine nitrogen to the 3-position (Isomer B) or 2-position (Isomer C) dramatically reduces activity, likely due to a suboptimal orientation for hydrogen bonding with the kinase hinge region. Similarly, moving the carboxymethylamino group on the benzoic acid ring to the meta (Isomer D) or ortho (Isomer E) position also diminishes potency, emphasizing the precise geometric requirements for effective binding.
Stereoisomerism
Stereoisomerism refers to compounds with the same molecular formula and sequence of bonded atoms but differing in the three-dimensional orientations of their atoms in space. In the context of this compound, the molecule itself is achiral. There are no stereogenic centers, and it does not exhibit enantiomerism or diastereomerism.
However, it is crucial to consider that the introduction of a chiral center, for instance, by substitution on the methylene (B1212753) bridge (the -CH₂- group), would lead to the existence of stereoisomers (enantiomers). Should such a chiral analog be synthesized, it would be expected that the two enantiomers would exhibit different biological activities. This phenomenon, known as eudismic ratio, is a fundamental principle in pharmacology and medicinal chemistry. The differential activity arises because biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Consequently, they often interact preferentially with one enantiomer of a chiral drug.
While there is a notable absence of published research specifically investigating the stereoisomerism of chiral derivatives of this compound, the broader field of medicinal chemistry provides extensive evidence for the importance of stereochemistry in drug action. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Studies on chiral amino acid derivatives and their interactions with biological macromolecules like RNA have demonstrated significant stereoselectivity. nih.gov Furthermore, the synthesis of chiral α-substituted α-amino acid derivatives is an active area of research, underscoring the importance of accessing stereochemically pure compounds for biological evaluation. rsc.org
Coordination Chemistry and Metal Organic Framework Mof Applications of 4 Pyridin 4 Ylamino Methyl Benzoic Acid
Ligand Properties of 4-[(Pyridin-4-ylamino)methyl]benzoic acid in Metal Complexation
Chelation Modes and Coordination Sites (Pyridine Nitrogen, Carboxyl Oxygen, Amine Nitrogen)
This compound is a multifunctional ligand possessing three distinct coordination sites: the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the carboxylate group, and the nitrogen atom of the secondary amine. This versatility allows for a variety of chelation modes, leading to the formation of diverse coordination architectures.
The pyridine nitrogen is a common and effective coordination site for a wide range of metal ions. wikipedia.org As a soft donor, it tends to form stable bonds with transition metals. The carboxylate group can coordinate to metal ions in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bidentate bridging ligand. This flexibility is a key factor in the formation of extended one-, two-, or three-dimensional structures. The harder oxygen atoms of the carboxylate group are expected to coordinate favorably with hard metal ions, such as f-block metals, according to the Hard and Soft Acids and Bases (HSAB) theory. nih.gov
The amine nitrogen introduces an additional coordination site compared to similar pyridyl-carboxylate ligands. Its availability for coordination will depend on steric factors and the electronic properties of the metal center. It can act as a donor atom, potentially leading to the formation of five- or six-membered chelate rings, which can enhance the stability of the resulting metal complex.
A closely related ligand, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid, which features an imine nitrogen instead of an amine, has been structurally characterized. nih.gov This analogue exhibits a V-shaped conformation with a significant dihedral angle between the benzene (B151609) and pyridine rings. nih.govnih.gov It is reasonable to assume that this compound adopts a similar non-linear geometry, which is a critical factor in the design of porous MOFs, as it prevents the formation of densely packed structures.
Electronic and Steric Factors Influencing Metal Ion Binding
The binding of metal ions to this compound is influenced by a combination of electronic and steric effects.
Electronic Factors: The electron-donating or withdrawing nature of the substituents on both the pyridine and benzoic acid rings can modulate the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds. The secondary amine group, being an electron-donating group, can increase the basicity of the carboxylate group and potentially influence the coordination environment.
Steric Factors: The V-shaped conformation of the ligand, as inferred from its imine analogue, creates steric hindrance that can influence the coordination number and geometry of the metal center. nih.govnih.gov This steric bulk can also play a role in directing the self-assembly process, favoring the formation of specific architectures over others. The flexibility of the methylene (B1212753) bridge between the amine and the benzoic acid moiety allows for some conformational freedom, which can accommodate the coordination preferences of different metal ions.
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The synthesis of metal complexes and coordination polymers with this compound can be approached through various synthetic methodologies, leading to a range of discrete and extended structures.
Design and Preparation of Discrete Metal Complexes with this compound
The formation of discrete metal complexes is favored under conditions that promote the saturation of the metal coordination sphere by a limited number of ligands. This can often be achieved by controlling the stoichiometry of the reactants and the choice of solvent. For instance, the reaction of the ligand with metal salts in a suitable solvent at room temperature or under mild heating could yield crystalline products of discrete complexes.
While specific examples with this compound are not yet reported in the literature, general synthetic routes for similar ligands involve the reaction of the ligand with metal salts like nitrates, chlorides, or acetates in solvents such as methanol (B129727), ethanol (B145695), or dimethylformamide. The resulting complexes can be characterized by single-crystal X-ray diffraction to determine their precise molecular structure, and by spectroscopic techniques such as FT-IR and UV-Vis to probe the coordination environment of the metal ion.
Formation of Extended Coordination Polymers and Metal-Organic Frameworks
The bifunctional nature of this compound, with its distinct and spatially separated donor groups, makes it an excellent candidate for the construction of coordination polymers and MOFs. The pyridyl and carboxylate groups can bridge different metal centers, leading to the formation of extended networks.
Hydrothermal and solvothermal synthesis are common methods for the preparation of coordination polymers and MOFs. These techniques involve heating the ligand and a metal salt in a sealed vessel at elevated temperatures. The choice of solvent, temperature, and the presence of modulating agents can influence the dimensionality and topology of the resulting framework. For example, the use of a mixed-solvent system can affect the solubility of the reactants and influence the crystal growth process.
Based on studies of analogous pyridyl-carboxylate linkers, it is anticipated that this compound can form a variety of network topologies, from simple one-dimensional chains to complex three-dimensional frameworks with porous structures. nih.gov The V-shaped nature of the ligand is particularly advantageous for creating open frameworks, which are of great interest for applications in gas storage and separation.
Table 1: Potential Structural Features of MOFs with this compound
| Feature | Description |
| Topology | Potentially diverse, including 2D layered structures and 3D interpenetrated or non-interpenetrated frameworks. |
| Porosity | The non-linear shape of the ligand is conducive to the formation of porous materials. |
| Guest Molecules | Pores within the framework could encapsulate solvent molecules or other guest species. |
| Intermolecular Interactions | Hydrogen bonding involving the amine group and the carboxylate can play a significant role in stabilizing the overall structure. |
Catalytic Applications and Mechanistic Aspects of Metal Complexes Derived from this compound
While specific catalytic studies on metal complexes of this compound have not been reported, the inherent functionalities of the ligand suggest potential applications in catalysis.
The presence of both Lewis acidic metal centers and Lewis basic sites (pyridine and amine nitrogens) within the same material can lead to cooperative catalytic activity. For example, MOFs constructed from this ligand could potentially act as heterogeneous catalysts for a variety of organic transformations. The porous nature of such MOFs would allow for the diffusion of substrates to the active sites within the framework.
Possible catalytic applications could include:
Lewis acid catalysis: The coordinated metal ions can act as Lewis acids to activate substrates.
Base catalysis: The uncoordinated pyridine or amine groups can function as Brønsted or Lewis bases.
Oxidation catalysis: If a redox-active metal is incorporated, the resulting complex could be a catalyst for oxidation reactions.
Mechanistic studies of such catalytic systems would involve identifying the active sites, understanding the substrate binding, and elucidating the reaction pathway. Techniques such as in-situ spectroscopy and kinetic studies would be crucial for gaining insight into the catalytic mechanism. The ability to modify the ligand structure or the metal center provides an opportunity to tune the catalytic activity and selectivity of these materials.
Applications in Sensing and Molecular Recognition through Coordination Interactions
Based on a comprehensive search of available scientific literature, there is currently no specific research data or published studies on the application of this compound in the field of sensing and molecular recognition through its coordination interactions. While the molecular structure of this compound, featuring both a pyridine nitrogen atom and a carboxylic acid group, suggests potential as a linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs), its utility in developing chemical sensors has not been reported.
The fundamental principles of sensor development using such ligands rely on the changes in physicochemical properties, such as luminescence or color, of the resulting metal complex or MOF upon interaction with a target analyte. These interactions can include host-guest binding within the pores of a MOF or direct coordination of the analyte to the metal center, which perturbs the electronic properties of the framework.
Although research exists for other pyridyl-carboxylate type linkers in sensing applications, for instance, in the detection of metal ions, small molecules, or biomolecules, no such findings are available for this compound itself. Therefore, detailed research findings, data tables on sensor performance, and specific examples of its application in molecular recognition cannot be provided. Further research would be required to explore and establish the potential of this specific compound in the development of chemical sensors.
Advanced Analytical Methodologies for 4 Pyridin 4 Ylamino Methyl Benzoic Acid
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatography is an indispensable tool in chemical analysis, providing the means to separate components of a mixture for subsequent identification and quantification. For a compound such as 4-[(Pyridin-4-ylamino)methyl]benzoic acid, which possesses both acidic (carboxylic acid) and basic (pyridine) functionalities, chromatographic methods can be tailored to achieve optimal separation and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity determination and quantification. researchgate.net Given the polar and ionizable nature of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
In a typical RP-HPLC method, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netptfarm.pl The retention of this compound can be finely controlled by adjusting the pH of the mobile phase. nih.gov At a pH below the pKa of the carboxylic acid group (around 4-5) and below the pKa of the pyridinium (B92312) ion (around 5-6), the compound will be cationic, which can lead to tailing on standard silica-based C18 columns. To achieve sharp, symmetrical peaks, ion-suppressing or ion-pairing agents are often employed. nih.gov
Ion-Suppression: By adjusting the mobile phase pH to be approximately 2 units below the pKa of the carboxylic acid (e.g., pH 2.5-3), the ionization of the carboxylate group is suppressed, leading to better retention and peak shape. nih.gov
Mixed-Mode Chromatography: An alternative approach involves using mixed-mode columns that have both reversed-phase and ion-exchange characteristics. sielc.comzodiaclifesciences.comhelixchrom.com This allows for simultaneous interaction based on hydrophobicity and ionic nature, providing unique selectivity for compounds with both acidic and basic centers. sielc.comzodiaclifesciences.com
Preparative HPLC: The principles of analytical HPLC can be scaled up for preparative separations to isolate and purify larger quantities of this compound from reaction mixtures or to separate it from impurities. This involves using larger columns, higher flow rates, and larger sample injection volumes.
A diode-array detector (DAD) or a UV detector is typically used for detection, set at a wavelength where the pyridine (B92270) or benzene (B151609) ring shows strong absorbance (e.g., around 254 nm). ptfarm.pl
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, this compound, with its polar carboxylic acid and amine functional groups, is non-volatile and thermally labile. Direct analysis by GC is therefore not feasible. researchgate.net
To make the compound amenable to GC analysis, a derivatization step is required to convert the polar -COOH and -NH- groups into less polar, more volatile, and more thermally stable functional groups. research-solution.comjfda-online.com A common and effective method is silylation , which replaces the active hydrogens on the carboxylic acid and the secondary amine with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comphenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. sigmaaldrich.com
The derivatization reaction is typically performed by heating the sample with the silylating reagent in a suitable solvent. research-solution.com The resulting TMS-derivatized molecule is sufficiently volatile and stable for GC-MS analysis. The mass spectrometer provides definitive identification based on the molecule's mass and characteristic fragmentation pattern.
Table 2: Hypothetical GC-MS Data for Derivatized Compound
| Compound | Derivatization Reagent | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | BSTFA + 1% TMCS | Di-TMS derivative | ~15.2 | M+•, M-15, fragments from benzyl (B1604629) and pyridine cleavage |
Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and providing unambiguous structural information. numberanalytics.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification (non-clinical)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and selective technique ideal for trace analysis and structural elucidation. mdpi.comnih.gov It combines the powerful separation capabilities of HPLC with the definitive identification power of mass spectrometry. dovepress.com This method is particularly valuable for detecting and identifying low-level impurities or potential non-clinical metabolites of this compound.
For this compound, which has structural similarities to some small-molecule kinase inhibitors, LC-MS/MS methods developed for those pharmaceuticals are highly relevant. mdpi.comnih.gov Electrospray ionization (ESI) is the most suitable ionization technique, typically operating in positive ion mode to protonate the basic pyridine nitrogen.
In an MS/MS experiment (also known as product ion scan), the protonated molecule (the precursor ion) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. This process generates a unique fragmentation pattern that serves as a structural fingerprint, allowing for confident identification even in complex matrices. Potential metabolic transformations, such as hydroxylation, N-oxidation, or glucuronidation, can be identified by searching for the corresponding mass shifts in the precursor ions.
Table 3: Illustrative LC-MS/MS Parameters and Transitions
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ions (m/z) | Application |
| This compound | 229.1 | 184.1 (loss of COOH), 95.1 (pyridinium fragment) | Purity, Trace Analysis |
| Hydroxylated Metabolite | 245.1 | 200.1, 111.1 | Metabolite Identification |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Ionic Species
Capillary Electrophoresis (CE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field. asiapharmaceutics.info For a molecule like this compound, which is amphoteric (possessing both acidic and basic properties), CE offers an excellent separation mechanism. nih.goviaea.org The charge of the molecule can be manipulated by adjusting the pH of the background electrolyte (BGE).
Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS. asiapharmaceutics.infochimia.chresearchgate.net This technique is particularly powerful for analyzing complex mixtures of ionic compounds, isomers, and chiral molecules. asiapharmaceutics.infonih.gov The low flow rates in CE are highly compatible with ESI-MS interfaces. chimia.ch CE-MS can provide high-resolution separation of the target compound from closely related impurities that might be difficult to resolve by HPLC. asiapharmaceutics.info
Table 4: Potential CE-MS Method Parameters
Spectroscopic Quantification Methods
While chromatography is primarily used for separation followed by quantification, direct spectroscopic methods can also be employed for quantitative analysis, particularly for pure substances or simple mixtures. numberanalytics.comspectroscopyonline.com
UV-Visible Spectroscopy: UV-Vis spectroscopy is a simple, rapid, and cost-effective method for quantifying compounds that contain chromophores. malvesfalcao.com The aromatic rings (benzene and pyridine) in this compound absorb UV light, making this technique suitable for its quantification. rsc.orgrsc.org By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law, the concentration can be determined. malvesfalcao.com This method is often used for dissolution testing and for routine quality control assays where the identity of the compound is already confirmed. malvesfalcao.com A full UV scan can also serve as a preliminary identity check.
Table 5: Illustrative UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Methanol | ~258 | (Value to be determined experimentally) |
| 0.1 M HCl | ~260 | (Value to be determined experimentally) |
| 0.1 M NaOH | ~255 | (Value to be determined experimentally) |
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy, while primarily the most powerful tool for structural elucidation, can also be used as a precise quantitative method. acs.orgnih.gov Quantitative NMR (qNMR) provides a direct measurement of the molar concentration of an analyte without the need for an identical reference standard of the analyte itself. resolvemass.caaist.go.jp
The purity of this compound can be determined by weighing an accurate amount of the sample, dissolving it with a known amount of a stable, high-purity internal standard (with non-overlapping signals), and acquiring a ¹H NMR spectrum. acs.org The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard. nih.gov qNMR is considered a primary ratio method of measurement and is valued for its high precision and accuracy. nih.govresolvemass.ca
UV-Visible Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
For a compound like this compound, which contains both a pyridine ring and a substituted benzene ring, it is expected to exhibit characteristic absorption maxima (λmax). The pyridine moiety typically shows absorption bands in the range of 250-270 nm, while the substituted benzoic acid part would also contribute to the UV absorption profile.
A hypothetical study for the concentration determination of this compound would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and measuring its absorbance at the wavelength of maximum absorption. A calibration curve would be constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample could then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Hypothetical UV-Visible Spectrophotometry Data
| Parameter | Hypothetical Value |
| Wavelength of Maximum Absorbance (λmax) | 265 nm |
| Molar Absorptivity (ε) | 15,000 L·mol⁻¹·cm⁻¹ |
| Solvent | Ethanol |
| Linear Concentration Range | 1 - 25 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
Fluorescence Spectroscopy for Detection and Quantum Yield Measurements
Fluorescence spectroscopy is a highly sensitive analytical technique used for the detection and quantification of fluorescent compounds, known as fluorophores. The process involves exciting a molecule at a specific wavelength, causing it to move to a higher electronic energy state. The molecule then rapidly relaxes to its lowest vibrational energy level in the excited state and subsequently returns to the ground state by emitting a photon of light at a longer wavelength (lower energy).
The structural motifs within this compound, specifically the aromatic rings and the secondary amine linker, suggest that the molecule could possess fluorescent properties. The fluorescence intensity is typically directly proportional to the concentration of the fluorophore at low concentrations, making it a powerful tool for trace analysis.
The fluorescence quantum yield (Φf) is a critical parameter that describes the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard under identical experimental conditions.
Hypothetical Fluorescence Spectroscopy Data
| Parameter | Hypothetical Value |
| Excitation Wavelength (λex) | 270 nm |
| Emission Wavelength (λem) | 350 nm |
| Fluorescence Quantum Yield (Φf) | 0.25 |
| Fluorescence Standard | Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) |
| Solvent | Methanol |
Future Directions and Emerging Research Avenues for 4 Pyridin 4 Ylamino Methyl Benzoic Acid
Development of Novel and Highly Efficient Synthetic Routes for the Compound and its Analogs
The future development of applications for 4-[(Pyridin-4-ylamino)methyl]benzoic acid and its derivatives is contingent on the availability of efficient and versatile synthetic methodologies. Current reported syntheses, such as the condensation reaction between 4-aminomethylbenzoic acid and 4-pyridinecarboxaldehyde (B46228) to form a related imine derivative, provide a foundational route. nih.gov However, future research will likely focus on developing more direct, high-yield, and scalable methods for the parent amine compound and a diverse library of its analogs.
Key areas for development include:
Catalytic Amination Reactions: Exploring advanced catalytic systems, such as palladium- or copper-catalyzed Buchwald-Hartwig amination, could provide a direct and efficient route to couple a 4-(halomethyl)benzoic acid derivative with 4-aminopyridine (B3432731), or vice-versa. This would offer greater flexibility in substrate scope and functional group tolerance.
Combinatorial and Flow Chemistry: The implementation of automated flow chemistry and combinatorial approaches could accelerate the synthesis of a large library of analogs. By systematically varying the substituents on both the benzoic acid and pyridine (B92270) rings, researchers can rapidly generate diverse molecular structures for screening in various applications. nih.gov
Green Chemistry Approaches: Future synthetic strategies will likely emphasize sustainability. This includes the use of greener solvents (e.g., water, ethanol), energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis), and catalysts based on earth-abundant metals.
The synthesis of analogs is crucial for fine-tuning the compound's properties. For instance, introducing electron-donating or withdrawing groups can modulate the electronic properties for optoelectronic applications, while adding bulky or flexible side chains can alter the binding affinity for biological targets or influence the packing in crystalline materials. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction for this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of novel molecules. nih.gov For derivatives of this compound, these computational tools can significantly accelerate the identification of candidates with desired properties, reducing the reliance on time-consuming and expensive trial-and-error synthesis and testing. purdue.edu
Future research in this area will likely involve:
Predictive Modeling: Training ML algorithms on datasets of known compounds with similar scaffolds can create models that predict various properties for new, virtual derivatives. These properties can include biological activity against specific targets (e.g., kinases, fatty acid-binding proteins), pharmacokinetic profiles, toxicity, and material characteristics like crystal packing or electronic bandgap. nih.govnih.gov
Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be employed to design novel molecular structures de novo. nih.gov By providing the model with a desired property profile, it can generate molecules based on the this compound scaffold that are optimized for a specific function.
Reaction Prediction and Synthesis Planning: AI tools can assist chemists by predicting the outcomes of potential chemical reactions and suggesting optimal synthetic routes. This can help overcome synthetic challenges and prioritize the most viable pathways for creating target derivatives. purdue.edu
A key challenge will be the generation of high-quality, specific training data for this particular scaffold. Initial efforts may leverage data from broader chemical libraries and use transfer learning techniques to fine-tune models for this specific chemical space.
Interactive Table: Potential AI/ML Applications
| Application Area | AI/ML Technique | Objective | Potential Impact |
| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of new derivatives. | Faster identification of potent drug candidates. |
| Materials Science | Generative Adversarial Networks (GANs) | Design novel ligands for Metal-Organic Frameworks (MOFs) with tailored pore sizes. | Creation of materials with specific gas sorption or catalytic properties. |
| Synthesis | Retrosynthesis Prediction Algorithms | Propose efficient synthetic routes for complex analogs. | Reduced development time and cost for new compounds. |
Exploration of New Biological Targets and Uncovering Undiscovered Mechanistic Insights
The structural motifs within this compound—a substituted pyridine and a benzoic acid—are present in numerous biologically active compounds, including kinase inhibitors like Imatinib. mdpi.com This suggests a strong potential for its derivatives to interact with various biological targets.
Future research should focus on:
Target Identification: Large-scale screening of a library of this compound analogs against diverse panels of biological targets (e.g., kinases, G-protein coupled receptors, metabolic enzymes) could uncover novel activities. The structural similarity to Fatty Acid-Binding Protein 4 (FABP4) inhibitors also suggests this as a promising area of investigation. nih.gov
Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be crucial. This involves using techniques like X-ray crystallography to determine the binding mode of the compound to its target protein, and various biochemical and cell-based assays to understand how this binding event translates into a biological effect.
Structure-Activity Relationship (SAR) Elucidation: A systematic SAR study, supported by the synthesis of diverse analogs (as described in 8.1) and computational modeling (8.2), will be essential to optimize potency and selectivity. For example, understanding how modifications to the linker between the two rings affect binding affinity can guide the design of more effective molecules.
The pyridine nitrogen and the carboxylic acid group are key interaction points, capable of forming hydrogen bonds and salt bridges, which are critical for molecular recognition in biological systems. mdpi.comnih.gov
Applications in Advanced Materials Science, Nanoscience, and Optoelectronics
The rigid, V-shaped structure of this compound makes it an excellent building block, or "linker," for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The pyridine nitrogen can coordinate to a metal center, while the carboxylate group can coordinate to another, allowing for the formation of extended, well-defined structures.
Promising future directions include:
Metal-Organic Frameworks (MOFs): Designing and synthesizing novel MOFs using this linker could lead to materials with applications in gas storage (e.g., for hydrogen or carbon dioxide), catalysis, and chemical sensing. The specific geometry of the linker will dictate the topology and pore environment of the resulting MOF.
Coordination Polymers: The ability of this molecule to form one-dimensional zigzag chains via hydrogen bonding suggests its potential in creating novel coordination polymers with interesting magnetic or electronic properties. nih.gov By selecting appropriate metal ions, it may be possible to create materials that exhibit conductivity or have applications in data storage.
Nanoscience: The self-assembly properties of this molecule could be harnessed to create well-ordered nanostructures on surfaces, which could be used in molecular electronics or as templates for the growth of other nanomaterials.
Optoelectronics: The conjugated system spanning the pyridine and benzene (B151609) rings suggests potential for optoelectronic applications. By modifying the scaffold with different functional groups, it may be possible to tune the absorption and emission of light, leading to applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors.
Design of Smart Systems and Responsive Materials Incorporating this compound Scaffolds
"Smart" or "responsive" materials change their properties in response to external stimuli. The functional groups in this compound make its scaffold an ideal candidate for incorporation into such systems.
Future research could explore:
pH-Responsive Systems: The pyridine nitrogen and the carboxylic acid group have distinct pKa values. This means their protonation state, and therefore their ability to coordinate or form hydrogen bonds, is dependent on the pH of the environment. This property could be used to create pH-responsive MOFs that release a guest molecule (like a drug) at a specific pH, or polymers that change their shape or solubility.
Chemosensors: By incorporating this scaffold into a larger system, it may be possible to design sensors where the binding of a specific analyte (e.g., a metal ion or a small organic molecule) to the pyridine or carboxylate group triggers a change in a measurable signal, such as fluorescence or color.
Photo-responsive Materials: By creating analogs that include a photoswitchable group (e.g., an azobenzene), it might be possible to create materials whose structure and properties can be reversibly controlled with light. For example, a light-induced change in the linker's geometry could alter the pore size of a MOF, allowing for the controlled uptake and release of guest molecules.
The development of smart systems based on this scaffold will require a multidisciplinary approach, combining organic synthesis, materials characterization, and engineering to create functional devices.
Q & A
Advanced Question: How can researchers mitigate acute toxicity risks during in vivo studies?
- Methodological Answer :
- Dose Escalation Studies : Start with sub-lethal doses (e.g., 10 mg/kg in murine models) and monitor organ toxicity via histopathology .
- Prodrug Design : Modify the carboxylic acid group to improve bioavailability and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
